Dihomo-gamma-linolenic acid

Description

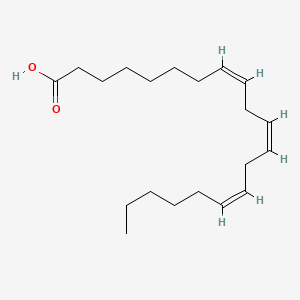

A 20-carbon-chain fatty acid, unsaturated at positions 8, 11, and 14. It differs from arachidonic acid, 5,8,11,14-eicosatetraenoic acid, only at position 5.

Dihomo-gamma-linolenic acid is a natural product found in Mortierella hygrophila, Mortierella alpina, and other organisms with data available.

This compound is a polyunsaturated long-chain fatty acid with a 20-carbon backbone and 3 double bonds, originating from the 6th, 9th and 12th positions from the methyl end, with all bonds in the cis- configuration.

Properties

IUPAC Name |

(8Z,11Z,14Z)-icosa-8,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBAELRKJCKHQD-QNEBEIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912351 | |

| Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1783-84-2 | |

| Record name | Dihomo-γ-linolenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Homolinolenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z,Z,Z)-icosatri-8,11,14-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALEUTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC398RK06S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihomo-gamma-linolenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Delta-5-Desaturase in DGLA Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihomo-γ-linolenic acid (DGLA) occupies a critical juncture in the omega-6 polyunsaturated fatty acid (PUFA) metabolic cascade. Its fate, which dictates a shift between pro-inflammatory and anti-inflammatory signaling, is governed by the enzymatic activity of delta-5-desaturase (D5D), encoded by the FADS1 gene. This technical guide provides a comprehensive examination of the D5D-DGLA axis, elucidating the biochemical mechanisms, regulatory controls, and profound physiological consequences of this metabolic switch. We will explore the dual pathways of DGLA metabolism, the therapeutic rationale for targeting D5D, and present detailed experimental protocols for investigating its function. This document serves as an essential resource for professionals seeking to understand and manipulate this pivotal point in lipid metabolism for therapeutic development.

Introduction: The Omega-6 PUFA Cascade and the DGLA Crossroads

The metabolism of omega-6 polyunsaturated fatty acids is a sequential enzymatic process vital for cellular structure and signaling. The pathway begins with the essential fatty acid linoleic acid (LA, 18:2n-6) and proceeds through a series of desaturation and elongation steps primarily occurring in the endoplasmic reticulum.[1] A key intermediate in this pathway is Dihomo-γ-linolenic acid (DGLA, 20:3n-6). DGLA itself is not a major dietary component but is efficiently synthesized from its precursor, γ-linolenic acid (GLA).[2]

DGLA stands at a metabolic crossroads, and its direction is almost entirely dictated by the action of the delta-5-desaturase (D5D) enzyme.[3][4] This enzyme, a product of the FADS1 gene, catalyzes the introduction of a double bond at the delta-5 position of DGLA, converting it to the well-known pro-inflammatory precursor, arachidonic acid (AA, 20:4n-6).[5][6] Consequently, the activity of D5D acts as a regulatory gate, determining whether the metabolic flux proceeds towards the production of potent pro-inflammatory mediators or, in its absence, shunts DGLA towards an alternative pathway that generates anti-inflammatory and pro-resolving molecules.[3][7] Understanding the nuances of D5D's role is therefore paramount for developing novel strategies to treat inflammatory diseases, metabolic disorders, and certain cancers.[8][9]

Delta-5-Desaturase (FADS1): The Gatekeeper of DGLA Metabolism

Enzymatic Function and Genetics

Delta-5-desaturase is an integral membrane protein located in the endoplasmic reticulum that catalyzes the rate-limiting conversion of DGLA to arachidonic acid (AA) in the omega-6 pathway.[6][10] It also participates in the omega-3 pathway, converting eicosatetraenoic acid (ETA) to eicosapentaenoic acid (EPA).[5][11] The enzyme is encoded by the FADS1 gene, which is located within a cluster on chromosome 11q12-q13.1 alongside the FADS2 (delta-6-desaturase) and FADS3 genes.[5][6]

The expression and activity of D5D are subject to significant regulation. Genetic variations, particularly single nucleotide polymorphisms (SNPs) within the FADS gene cluster, are strongly associated with circulating PUFA levels and the risk for various cardiometabolic diseases.[5][12] These genetic differences can lead to lower D5D activity, resulting in higher levels of the substrate DGLA and lower levels of the product AA.[12][13] This inherent variability in the population underscores the importance of personalized nutrition and therapeutic approaches.

The Metabolic Dichotomy: Two Fates of DGLA

The physiological consequence of DGLA metabolism is a direct function of D5D activity. This creates a dichotomy with profound implications for cellular inflammation and homeostasis.

When D5D is highly active, DGLA is efficiently converted to AA.[3][14] Upon cellular stimulation, AA is released from membrane phospholipids by phospholipase A₂ and serves as the primary substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This leads to the production of potent pro-inflammatory eicosanoids, including 2-series prostaglandins (e.g., PGE₂) and 4-series leukotrienes.[14][15] This DGLA-to-AA axis is implicated in the progression of chronic inflammation, cancer, and cardiovascular disease.[3][16]

Conversely, when D5D activity is low due to genetic factors or pharmacological inhibition, DGLA accumulates within the cell.[3][15] This accumulated DGLA becomes a substrate for the same COX and LOX enzymes, but its metabolism yields a different class of signaling molecules. The COX pathway converts DGLA to 1-series prostaglandins (e.g., PGE₁), while the 15-lipoxygenase pathway produces 15-HETrE.[3][14] Both PGE₁ and 15-HETrE exhibit potent anti-inflammatory, anti-proliferative, and vasodilatory properties, directly counteracting the effects of AA-derived mediators.[15][17][18] This metabolic shift forms the basis for the therapeutic targeting of D5D.

D5D as a Therapeutic Target

The dual effect of inhibiting D5D—simultaneously decreasing pro-inflammatory AA products and increasing anti-inflammatory DGLA products—makes it an exceptionally attractive target for drug development.[8][19] Pharmacological inhibition of D5D can effectively shift the lipid mediator balance towards an anti-inflammatory state.[19]

Selective D5D inhibitors have shown promise in preclinical models of metabolic and cardiovascular diseases. For example, the selective inhibitor known as compound-326 has been shown to lower insulin resistance, reduce body weight in diet-induced obese mice, and prevent the progression of atherosclerotic lesions in ApoE knockout mice.[19][20] These beneficial effects are achieved by altering the fatty acid composition and subsequent eicosanoid production in tissues.[20]

The Arachidonic Acid/DGLA Ratio: A Key Biomarker

Directly measuring D5D enzyme activity in clinical settings is impractical.[21] Therefore, the ratio of the product (AA) to the precursor (DGLA) in plasma, erythrocytes, or other tissues is widely used as a reliable surrogate marker for D5D activity.[3][21][22] A higher AA/DGLA ratio indicates greater D5D activity, while a lower ratio suggests reduced activity. This ratio is a critical endpoint in clinical trials and nutritional studies investigating lipid metabolism.

| Parameter | Description | Implication of High Value | Implication of Low Value |

| DGLA | Dihomo-γ-linolenic acid | Substrate accumulation due to low D5D activity. | Efficient conversion to AA. |

| AA | Arachidonic Acid | High D5D activity; precursor for pro-inflammatory mediators. | Low D5D activity; reduced pro-inflammatory potential. |

| AA/DGLA Ratio | Surrogate for D5D activity | High D5D enzymatic conversion rate. | Low D5D enzymatic conversion rate. |

| PGE₁ | Prostaglandin E₁ | Increased production from accumulated DGLA (Anti-inflammatory). | Low production. |

| PGE₂ | Prostaglandin E₂ | High production from AA (Pro-inflammatory). | Reduced production due to lower AA substrate. |

Experimental Methodologies for Studying the D5D-DGLA Axis

Investigating the role of D5D in DGLA metabolism requires robust and validated experimental protocols. Here, we outline two core methodologies for researchers in this field.

Protocol: Assessment of D5D Activity via Lipid Profiling

This protocol describes the standard method for indirectly assessing D5D activity by measuring the AA/DGLA ratio in biological samples using gas chromatography-mass spectrometry (GC-MS).

Objective: To quantify the relative amounts of DGLA and AA in plasma or tissue to calculate the AA/DGLA ratio as a surrogate for D5D activity.

Methodology:

-

Sample Collection & Storage: Collect whole blood in EDTA tubes and centrifuge to separate plasma. For tissues, excise and immediately flash-freeze in liquid nitrogen. Store all samples at -80°C until analysis.

-

Lipid Extraction:

-

Thaw sample on ice.

-

Perform a total lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

-

Add an internal standard (e.g., C17:0 or C23:0) prior to extraction for accurate quantification.

-

Vortex vigorously and centrifuge to separate the organic (lipid-containing) and aqueous layers.

-

Carefully collect the lower organic layer and dry it under a stream of nitrogen gas.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solution of methanol containing 14% boron trifluoride (BF₃).

-

Heat the mixture at 100°C for 30-60 minutes in a sealed vial. This process cleaves fatty acids from the glycerol backbone and methylates them.

-

Allow to cool, then add hexane and water to extract the FAMEs into the upper hexane layer.

-

-

GC-MS Analysis:

-

Inject an aliquot of the hexane layer containing FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-23 or similar).

-

Use a temperature gradient program to separate the FAMEs based on their chain length and degree of unsaturation.

-

The mass spectrometer will detect and identify individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis:

-

Identify the peaks corresponding to DGLA-methyl ester and AA-methyl ester by comparing their retention times and mass spectra to known standards.

-

Integrate the peak areas for DGLA and AA.

-

Calculate the AA/DGLA ratio by dividing the peak area of AA by the peak area of DGLA.

-

Protocol: Cell-Based Assay for D5D Modulation

This protocol provides a framework for studying the effects of D5D inhibitors or genetic knockdown in a controlled cellular environment.

Objective: To measure the impact of D5D inhibition on the cellular accumulation of DGLA and the production of its downstream metabolites (PGE₁, PGE₂).

Methodology:

-

Cell Culture:

-

Culture a relevant cell line (e.g., HepG2 hepatocytes, RAW 264.7 macrophages) in appropriate media until they reach ~80% confluency.

-

-

Precursor Supplementation:

-

To ensure sufficient substrate for the pathway, supplement the culture media with γ-linolenic acid (GLA, 18:3n-6), the precursor to DGLA. A typical concentration is 10-50 µM.[23] Incubate for 24-48 hours.

-

-

D5D Inhibition:

-

Prepare experimental groups:

-

Vehicle Control (e.g., DMSO).

-

D5D Inhibitor (e.g., compound-326, SC-26196) at various concentrations.

-

-

Treat the GLA-supplemented cells with the inhibitor or vehicle and incubate for a defined period (e.g., 6-24 hours).

-

-

Sample Harvesting:

-

For Lipidomics: Harvest the cells by scraping, wash with PBS, and pellet by centrifugation. Store cell pellets at -80°C for lipid analysis as described in Protocol 4.1.

-

For Eicosanoid Analysis (e.g., PGE₁/PGE₂): Collect the cell culture supernatant. Add a LOX/COX inhibitor (e.g., indomethacin) to prevent ex-vivo eicosanoid production. Centrifuge to remove debris and store the supernatant at -80°C.

-

-

Analysis:

-

Analyze the cell pellets for DGLA and AA content via GC-MS (Protocol 4.1).

-

Analyze the supernatant for PGE₁ and PGE₂ levels using commercially available ELISA kits or by LC-MS/MS methods.

-

-

Interpretation:

-

A successful D5D inhibition will result in a decreased AA/DGLA ratio in the cell pellet and a corresponding increase in the PGE₁/PGE₂ ratio in the supernatant.

-

Conclusion and Future Directions

Delta-5-desaturase is unequivocally a master regulator of DGLA metabolism, acting as a pivotal switch that determines the balance between pro- and anti-inflammatory lipid mediator production. Its central role in the omega-6 pathway, coupled with the profound physiological effects of its modulation, establishes D5D as a high-value target for therapeutic intervention in a host of human diseases. The ability to shift the metabolic flux away from arachidonic acid and towards the accumulation of DGLA and its beneficial derivatives offers a synergistic strategy for mitigating chronic inflammation.

Future research will continue to unravel the complex roles of the D5D-DGLA axis. Emerging evidence suggests a role for D5D in regulating specialized cellular processes like ferroptosis, an iron-dependent form of cell death, which may have implications for cancer therapy.[3][16] The continued development of potent and selective D5D inhibitors, guided by the robust experimental methodologies outlined in this guide, will be crucial for translating our understanding of this metabolic crossroads into novel and effective clinical treatments.

References

- 1. benchchem.com [benchchem.com]

- 2. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FADS1 | Rupa Health [rupahealth.com]

- 6. FADS1 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. What are D5D inhibitors and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. T-3364366 Targets the Desaturase Domain of Delta-5 Desaturase with Nanomolar Potency and a Multihour Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Δ-5 Fatty Acid Desaturase FADS1 Impacts Metabolic Disease by Balancing Pro-Inflammatory and Pro-Resolving Lipid Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of FADS1 and FADS2 polymorphisms in polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FADS1 fatty acid desaturase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Delta-5-desaturase: A novel therapeutic target for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Physiological Traits of Dihomo-γ-Linolenic Acid Production of the Engineered Aspergillus oryzae by Comparing Mathematical Models [frontiersin.org]

- 19. A Novel Selective Inhibitor of Delta-5 Desaturase Lowers Insulin Resistance and Reduces Body Weight in Diet-Induced Obese C57BL/6J Mice | PLOS One [journals.plos.org]

- 20. A Novel Orally Available Delta-5 Desaturase Inhibitor Prevents Atherosclerotic Lesions Accompanied by Changes in Fatty Acid Composition and Eicosanoid Production in ApoE Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Relationships of Fatty Acids, Delta-5 Desaturase Activity, and Lipid Profiles in Men with Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Complex Interactions Between Circulating Fatty Acid Levels, Desaturase Activities, and the Risk of Gestational Diabetes Mellitus: A Prospective Cohort Study [frontiersin.org]

- 23. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

Biological functions of Dihomo-gamma-linolenic acid

An In-depth Technical Guide to the Biological Functions of Dihomo-gamma-linolenic Acid (DGLA)

Foreword

This compound (DGLA), or 20:3n-6, represents a fascinating nexus in lipid biochemistry. Positioned at a critical metabolic fork, it serves as the precursor to both potent anti-inflammatory signaling molecules and, through its conversion to arachidonic acid (AA), to a cascade of pro-inflammatory mediators.[1][2] This duality makes DGLA an exceptionally intriguing subject for researchers in inflammation, cardiovascular disease, and oncology. The balance between DGLA and its metabolic progeny is a determining factor in cellular and systemic inflammatory tone.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the metabolism, multifaceted biological functions, and key experimental methodologies pertinent to the study of DGLA. Our objective is to synthesize the current understanding of DGLA, moving beyond a simple recitation of facts to explain the causal biochemistry and its implications for therapeutic innovation.

Section 1: The Metabolic Crossroads of DGLA

The biological impact of DGLA is fundamentally dictated by its synthesis and subsequent enzymatic transformations. It is not an abundant dietary fatty acid but is primarily synthesized endogenously from its precursor, gamma-linolenic acid (GLA).[3][4]

Endogenous Biosynthesis Pathway

The synthesis of DGLA from the essential fatty acid linoleic acid (LA) is a tightly regulated, multi-step process occurring within the endoplasmic reticulum.[3][5]

-

Δ6-Desaturation of Linoleic Acid (LA): The pathway begins with the conversion of LA (18:2n-6) to γ-linolenic acid (GLA; 18:3n-6). This reaction is catalyzed by the enzyme Δ6-desaturase (FADS2) and is considered the rate-limiting step in this arm of n-6 PUFA metabolism.[5]

-

Elongation of γ-Linolenic Acid (GLA): GLA is then rapidly and efficiently elongated by the enzyme Fatty Acid Elongase 5 (ELOVL5), which adds a two-carbon unit to form DGLA (20:3n-6).[5][6] Because of this rapid conversion, GLA itself is found in very low levels in circulating lipids and tissues.[6]

-

Δ5-Desaturation of Dihomo-γ-Linolenic Acid (DGLA): The final step is the desaturation of DGLA to arachidonic acid (AA; 20:4n-6), catalyzed by Δ5-desaturase (FADS1).[1][5] The activity of this enzyme is limited, meaning only a small fraction of DGLA is typically converted to AA.[1] This enzymatic bottleneck allows DGLA to accumulate in cell membranes, particularly after dietary supplementation with its precursor, GLA.[1]

Caption: Endogenous biosynthesis pathway of this compound (DGLA).

DGLA Metabolism: A Dichotomy of Signaling

Once formed, DGLA is incorporated into the phospholipids of cell membranes.[6] Upon cellular stimulation, phospholipase A₂ releases DGLA, making it available as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] Its metabolic fate is the primary determinant of its biological function.

-

The Anti-Inflammatory Axis (COX & 15-LOX Pathways):

-

Cyclooxygenase (COX-1 and COX-2) enzymes metabolize DGLA to produce the 1-series prostaglandins (PGs) , most notably Prostaglandin E₁ (PGE₁), and 1-series thromboxanes (TXs) .[1][7] These molecules generally exhibit anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.[6][8]

-

15-Lipoxygenase (15-LOX) converts DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) .[1][6] 15-HETrE is a potent anti-inflammatory agent that can inhibit the 5-LOX pathway, thereby blocking the synthesis of pro-inflammatory leukotrienes from arachidonic acid.[8][9][10]

-

-

The Pro-Inflammatory Axis (via Arachidonic Acid):

-

When DGLA is converted to arachidonic acid (AA), it fuels a powerful pro-inflammatory cascade.

-

COX-1/2 metabolize AA to produce 2-series PGs (e.g., PGE₂) and 2-series TXs , which are potent mediators of inflammation, pain, fever, and platelet aggregation.[11]

-

5-LOX metabolizes AA to produce the 4-series leukotrienes (e.g., LTB₄), which are powerful chemoattractants for neutrophils and other immune cells.[1]

-

The Critical DGLA/AA Balance

The ratio of DGLA to AA within cellular membranes is a critical factor influencing inflammatory processes.[1] A higher DGLA/AA ratio has two major anti-inflammatory consequences:

-

Increased Substrate for Anti-Inflammatory Mediators: More DGLA is available for conversion into PGE₁ and 15-HETrE.[1]

-

Competitive Inhibition: DGLA directly competes with AA for the active sites of both COX and LOX enzymes.[6][7] This competition effectively reduces the synthesis of pro-inflammatory PGE₂ and LTB₄, even when AA is present.[1]

Caption: Competing metabolic fates of DGLA and Arachidonic Acid (AA).

Section 2: Systemic Biological Functions and Therapeutic Implications

The unique metabolism of DGLA translates into a diverse range of biological activities with significant therapeutic potential across several disease areas.

Inflammation and Immunology

DGLA's role as an anti-inflammatory agent is its most well-characterized function.[12][13] The beneficial effects are attributed to both the direct actions of its metabolites and its ability to competitively inhibit AA metabolism.[6]

-

Mechanism of Action: PGE₁, a key DGLA metabolite, suppresses inflammation, promotes vasodilation, and inhibits smooth muscle cell proliferation.[6] Concurrently, 15-HETrE inhibits the generation of pro-inflammatory leukotrienes.[1][10]

-

Therapeutic Relevance:

-

Rheumatoid Arthritis & Atopic Dermatitis: Supplementation with GLA, the precursor to DGLA, has shown some capacity to relieve symptoms in chronic inflammatory diseases, though clinical data can be inconsistent.[6][12] The rationale is to increase the DGLA/AA ratio in immune cells, thereby shifting the eicosanoid balance towards an anti-inflammatory state.[12]

-

Allergic Reactions: DGLA has demonstrated anti-allergic effects, potentially by inhibiting the production of inflammatory mediators like leukotrienes and histamine.[9][13] A clinical study showed that DGLA supplementation reduced pollen-induced allergic symptoms such as sneezing and a blocked nose.[9]

-

Cardiovascular Health

Emerging evidence strongly suggests a protective role for DGLA in the cardiovascular system. Low serum levels of DGLA and low DGLA/AA ratios have been associated with a poor long-term prognosis in patients with acute cardiovascular disease.[1]

-

Mechanism of Action: In vitro studies have shown that DGLA can attenuate multiple key processes in the development of atherosclerosis.[1][14] It achieves this by:

-

Therapeutic Relevance: Animal models show that dietary DGLA supplementation can significantly reduce the development of atherosclerosis.[1] Higher levels of DGLA in red blood cell membranes are predictive of a lower risk for cardiac death and cardiovascular events in patients with acute coronary syndrome.[16] These findings highlight DGLA as a potential therapeutic agent or biomarker in cardiovascular disease.[14][16]

Oncology

The role of n-6 PUFAs in cancer is complex; while AA is often linked to inflammation-driven tumorigenesis, DGLA has demonstrated unique anti-cancer properties.[1][17]

-

Mechanism of Action:

-

Anti-proliferative Effects: DGLA and its metabolite PGE₁ can induce growth inhibition and differentiation in various cancer cell lines.[11][18] It can also inhibit the motility and invasiveness of cancer cells.[3]

-

Induction of Cell Death: DGLA can trigger apoptosis in tumor cells through mechanisms that may involve the generation of free radicals and lipid peroxidation.[1][3] More recently, DGLA was found to induce a specific type of iron-dependent cell death called ferroptosis in human cancer cells, presenting a novel therapeutic avenue.[19]

-

-

Therapeutic Relevance: While promising, the therapeutic application of DGLA in oncology is challenging. A primary concern is its potential conversion to the pro-proliferative AA by Δ5-desaturase in some cellular contexts.[17] Therefore, strategies might involve co-administration of DGLA with Δ5-desaturase inhibitors to maximize its anti-cancer effects while minimizing pro-tumorigenic metabolite formation.[1]

Section 3: Key Methodologies for DGLA Research

Advancing our understanding of DGLA requires robust and validated experimental protocols. As a Senior Application Scientist, the causality behind these methodological choices is paramount for generating reliable and translatable data.

Quantification of DGLA and its Metabolites

Accurate quantification is the foundation of DGLA research. The choice of method depends on whether one is measuring the total fatty acid pool (DGLA incorporated into membranes) or the acute production of bioactive eicosanoid mediators (PGE₁, 15-HETrE).

This protocol is designed to quantify the DGLA content within total cellular or tissue lipids, providing a measure of the substrate pool available for eicosanoid synthesis.

-

Homogenization & Lipid Extraction:

-

Homogenize ~50-100 mg of tissue or 1-5 million cells in a glass tube.

-

Perform a lipid extraction using a 2:1 (v/v) mixture of chloroform:methanol (Folch method). This ensures the recovery of both polar and neutral lipids. Add an internal standard (e.g., C17:0 or C21:0) at the start for accurate quantification.

-

Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent under a stream of nitrogen.

-

Add 14% Boron Trifluoride (BF₃) in methanol and heat at 100°C for 30 minutes. This reaction cleaves fatty acids from the glycerol backbone and simultaneously methylates them, creating volatile FAMEs suitable for gas chromatography.

-

Cool, add hexane and water to extract the FAMEs into the upper hexane layer.

-

-

GC-MS Analysis:

-

Inject the hexane extract onto a GC equipped with a polar capillary column (e.g., DB-23 or SP-2560).

-

Use a temperature gradient program that effectively separates the 20-carbon fatty acid isomers.

-

Identify FAMEs based on their retention times relative to a known FAME standard mix. Confirm identity and quantify using a mass spectrometer, monitoring characteristic ions. The DGLA level is expressed relative to the internal standard and total fatty acid content.

-

| Typical DGLA Content (% of Total Fatty Acids) | |

| Sample Type | Approximate % DGLA |

| Human Serum Phospholipids (Baseline) | 2.0 - 3.5%[13] |

| Human Neutrophil Phospholipids | Varies, increases with GLA supplementation[20] |

| Rodent Liver Microsomes | Varies by diet |

This workflow is essential for measuring the functional output of DGLA metabolism—the low-abundance, short-lived eicosanoids like PGE₁ and 15-HETrE. The high sensitivity and specificity of tandem mass spectrometry are critical.

Caption: Experimental workflow for eicosanoid quantification by LC-MS/MS.

Methodological Detail:

-

Sample Preparation: Collect cell culture supernatant or plasma. Immediately add an antioxidant (e.g., BHT) and a cocktail of deuterated internal standards (e.g., PGE₁-d₄, 15-HETrE-d₈). This is a self-validating step; the internal standards co-purify with the analytes, correcting for extraction loss and matrix effects.

-

Solid-Phase Extraction (SPE): Acidify the sample to pH ~3.5 to protonate the carboxylic acid groups of the eicosanoids. Apply the sample to a C18 SPE cartridge. The eicosanoids will bind to the hydrophobic stationary phase.

-

Wash and Elute: Wash the cartridge with a low-percentage organic solvent to remove polar impurities. Elute the eicosanoids with a high-percentage organic solvent like ethyl acetate or methyl formate.

-

LC-MS/MS Analysis: After evaporation and reconstitution, separate the eicosanoids using reverse-phase HPLC. Analyze the eluent by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly specific detection by monitoring a unique precursor-to-product ion transition for each analyte and its corresponding internal standard.

Functional Assays

This assay models a key event in atherosclerosis and tests DGLA's ability to inhibit it. The choice to use acetylated LDL (AcLDL) is crucial, as it is taken up by macrophage scavenger receptors, a pathway central to foam cell formation.

-

Cell Culture: Plate murine (e.g., J774) or human (e.g., THP-1 derived) macrophages in multi-well plates.

-

Pre-treatment: Incubate cells with varying concentrations of DGLA (e.g., 10-100 µM) or a vehicle control for 24-48 hours to allow for its incorporation into membrane phospholipids.

-

Foam Cell Induction: Add acetylated LDL (AcLDL, 50 µg/mL) to the media and incubate for an additional 24 hours.

-

Staining and Quantification:

-

Fix the cells with 4% paraformaldehyde.

-

Stain the accumulated neutral lipids with Oil Red O solution.

-

Wash away excess stain and elute the bound dye with isopropanol.

-

Quantify the eluted dye by measuring its absorbance at ~510 nm. A reduction in absorbance in DGLA-treated cells indicates inhibition of foam cell formation.[15]

-

Conclusion and Future Directions

This compound stands at a critical juncture of lipid signaling, primarily orchestrating an anti-inflammatory and anti-proliferative cellular response. Its biological significance is defined by a delicate balance: its conversion to beneficial 1-series eicosanoids versus its potential transformation into the pro-inflammatory precursor, arachidonic acid. The DGLA/AA ratio is therefore a paramount biomarker and therapeutic target.

Research has substantiated the protective roles of DGLA in cardiovascular disease, its modulatory effects in chronic inflammation, and its emerging potential in oncology through novel mechanisms like ferroptosis.[1][14][19] For drug development professionals, the manipulation of DGLA metabolism represents a promising frontier. Future therapeutic strategies may focus not on direct DGLA supplementation alone, but on more nuanced approaches, such as combining GLA or DGLA with inhibitors of Δ5-desaturase.[1][2] Such a strategy could amplify the beneficial effects of DGLA by preventing its conversion to AA, thereby maximizing the production of anti-inflammatory mediators. Continued investigation using precise analytical and functional methodologies will be essential to fully harness the therapeutic potential of this unique fatty acid.

References

- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihomo- γ-Linolenic Acid (20:3n-6)-Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 8. sciencebasedhealth.com [sciencebasedhealth.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. caringsunshine.com [caringsunshine.com]

- 13. Oral supplementation with dihomo-γ-linolenic acid (DGLA)-enriched oil increases serum DGLA content in healthy adults [pubmed.ncbi.nlm.nih.gov]

- 14. bhf.org.uk [bhf.org.uk]

- 15. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (DGLA) is inversely related to risk for cardiac death and cardiovascular events during 2 years follow-up after admission for an acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medindia.net [medindia.net]

- 20. Dietary supplementation with gamma-linolenic acid alters fatty acid content and eicosanoid production in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Properties of DGLA-Derived Eicosanoids

Abstract

Dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA), occupies a critical juncture in lipid signaling, serving as a precursor to a unique class of eicosanoids with potent anti-inflammatory and inflammation-resolving properties. Unlike its well-known metabolite, arachidonic acid (AA), which primarily yields pro-inflammatory mediators, DGLA is enzymatically converted into series-1 prostaglandins and specific hydroxyeicosatrienoic acids that actively suppress inflammatory cascades. This technical guide provides a comprehensive overview of the metabolic pathways of DGLA, elucidates the mechanisms of action of its key anti-inflammatory derivatives, presents detailed experimental protocols for their study, and discusses their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid mediators and inflammatory diseases.

The Metabolic Crossroads: DGLA Biosynthesis and Fate

The biological significance of DGLA stems not from its abundance, which is typically low in cell membranes, but from its metabolic potential. Its synthesis begins with the essential fatty acid linoleic acid (LA), which is converted to γ-linolenic acid (GLA) by the rate-limiting enzyme Δ6-desaturase. GLA is then efficiently elongated to DGLA.[1][2] Dietary supplementation with GLA-rich oils, such as borage or evening primrose oil, effectively bypasses the Δ6-desaturase step, leading to a significant increase in cellular DGLA levels.[3]

Once formed, DGLA is a substrate for the same enzymatic pathways as arachidonic acid (AA), creating a crucial point of competition that is fundamental to its anti-inflammatory effects.[4][5] The balance between DGLA and AA is a critical determinant of the net inflammatory state.[4][6]

The primary metabolic fates of DGLA are:

-

Cyclooxygenase (COX) Pathway: DGLA is metabolized by COX-1 and COX-2 to produce series-1 prostaglandins, most notably Prostaglandin E1 (PGE1).[6][7]

-

Lipoxygenase (LOX) Pathway: The 15-LOX enzyme converts DGLA into 15-(S)-hydroxyeicosatrienoic acid (15-HETrE).[2][6]

-

Conversion to Arachidonic Acid (AA): DGLA can be desaturated by the Δ5-desaturase enzyme to form AA, the precursor to pro-inflammatory series-2 prostaglandins (e.g., PGE2) and series-4 leukotrienes (e.g., LTB4). However, this conversion is often limited, allowing DGLA to accumulate and exert its own effects.[2]

Key Anti-inflammatory Eicosanoids Derived from DGLA

The anti-inflammatory profile of DGLA is primarily mediated by two key metabolites: PGE1 and 15-HETrE. These molecules act through distinct mechanisms to counteract pro-inflammatory signals.

Prostaglandin E1 (PGE1): A COX-Pathway Modulator

Synthesized from DGLA by both COX-1 and COX-2, PGE1 possesses a range of anti-inflammatory activities that often oppose those of the AA-derived PGE2.[7][8] While DGLA and AA show similar kinetics for COX-2, AA is the preferred substrate for COX-1.[8][9] Therefore, increasing the cellular DGLA/AA ratio is a key strategy to promote PGE1 synthesis.

Mechanisms of Action:

-

Inhibition of Leukocyte Function: PGE1 is a potent inhibitor of neutrophil-dependent tissue injury.[10] It has been shown to inhibit the release of lysosomal enzymes and the generation of superoxide anions from polymorphonuclear leukocytes (PMN), key events in the propagation of acute inflammation.[10]

-

Suppression of Pro-inflammatory Cytokines: In human umbilical vein endothelial cells (HUVECs), PGE1 can suppress tumor necrosis factor (TNF)-induced NF-κB activation.[11][12] This leads to reduced expression of adhesion molecules (VCAM-1, ICAM-1, E-selectin) and consequently, decreased adhesion of monocytes to the endothelium.[11]

-

Vasodilation: PGE1 is a known vasodilator, an effect that can improve blood flow and is generally considered beneficial in resolving inflammation.[6][13]

Signaling Pathway: PGE1 exerts many of its effects by binding to G-protein coupled E-prostanoid (EP) receptors, particularly EP2 and EP4.[12][14] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and inhibit components of pro-inflammatory signaling pathways, such as NF-κB.

15-HETrE: A LOX-Pathway Modulator

The conversion of DGLA by 15-lipoxygenase (15-LOX) produces 15-HETrE, a metabolite with unique anti-inflammatory and anti-proliferative properties.[7]

Mechanisms of Action:

-

Inhibition of Leukotriene Synthesis: A primary anti-inflammatory action of 15-HETrE is its ability to inhibit 5-lipoxygenase, the key enzyme in the synthesis of pro-inflammatory leukotrienes (like LTB4) from arachidonic acid.[15][16] This represents a powerful feedback mechanism where a DGLA product actively suppresses a major pro-inflammatory pathway derived from AA.

-

Inhibition of Cell Migration: Similar to PGE1, 15-HETrE has been shown to attenuate chemokine-driven migration of monocytes, a critical step in the recruitment of immune cells to sites of inflammation.[17]

-

Modulation of Intracellular Signaling: Some studies suggest that 15-HETrE can be incorporated into membrane phospholipids and its subsequent release can inhibit protein kinase C β (PKCβ), a mediator involved in cell cycle and inflammatory signaling.[7]

Experimental Methodologies

Investigating the anti-inflammatory effects of DGLA and its metabolites requires robust and sensitive methodologies. A combination of in vitro cell-based assays and advanced analytical techniques like mass spectrometry is essential.

In Vitro Models: Cellular Assays of Inflammation

The causality behind using specific cell models lies in their direct relevance to the inflammatory process. Macrophages (e.g., RAW 264.7, THP-1, primary human monocytes) are central players in innate immunity and cytokine production, while endothelial cells (e.g., HUVECs) form the critical interface between blood and tissue, regulating leukocyte trafficking.[18][19][20]

Protocol: Measuring the Effect of DGLA on LPS-Induced TNF-α Production in Macrophages

This protocol provides a framework for assessing the direct anti-inflammatory potential of DGLA by measuring its ability to suppress the production of a key pro-inflammatory cytokine.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

-

Fatty Acid Pre-treatment:

-

Prepare stock solutions of DGLA (and AA as a control) complexed to fatty acid-free BSA. The BSA is critical for solubilizing the fatty acids and facilitating their uptake by the cells.

-

Aspirate the culture medium and replace it with a serum-free medium containing DGLA at various concentrations (e.g., 10, 25, 50 µM) or a vehicle control (BSA alone).

-

Incubate for 24-48 hours. This duration is necessary to allow for the incorporation of DGLA into cellular phospholipid membranes.

-

-

Inflammatory Challenge:

-

Aspirate the fatty acid-containing medium.

-

Add fresh serum-free medium containing Lipopolysaccharide (LPS) at 100 ng/mL to all wells except the negative control.

-

Incubate for 4-6 hours. This timeframe is typically sufficient to induce a peak in TNF-α secretion.

-

-

Sample Collection: Collect the cell culture supernatant from each well and centrifuge to remove any detached cells. Store at -80°C until analysis.

-

Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize TNF-α concentrations to the LPS-stimulated vehicle control. A dose-dependent reduction in TNF-α in the DGLA-treated wells indicates a direct anti-inflammatory effect.

Quantification of Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of eicosanoids.[21] Its high sensitivity and specificity allow for the simultaneous quantification of dozens of lipid mediators from complex biological samples, which is essential for understanding the shift in eicosanoid profiles induced by DGLA.[22]

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of DGLA Metabolites

-

Sample Preparation & Internal Standard Spiking:

-

To 500 µL of plasma or cell culture supernatant, add an antioxidant solution (e.g., BHT) to prevent auto-oxidation.

-

Spike the sample with a cocktail of deuterated internal standards (e.g., PGE1-d4, 15-HETE-d8, AA-d8). This is a self-validating step; the recovery of these standards will be used to correct for analyte loss during extraction and for matrix effects during ionization.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.

-

Load the acidified sample onto the cartridge. Eicosanoids will bind to the stationary phase.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar interferences.

-

Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the sample onto a reverse-phase C18 column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the eicosanoids based on their polarity.

-

Mass Spectrometry: Analyze the column effluent using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for detection. For each analyte, a specific precursor ion (Q1) is selected and fragmented, and a specific product ion (Q2) is monitored. This highly specific transition provides excellent signal-to-noise and minimizes interferences.

-

Data Presentation

Clear presentation of complex lipidomic data is crucial for interpretation.

Table 1: Key Anti-inflammatory Eicosanoids Derived from DGLA

| Metabolite | Precursor | Key Enzyme | Primary Anti-inflammatory Action(s) |

| Prostaglandin E1 (PGE1) | DGLA | COX-1, COX-2 | Inhibits neutrophil activation, suppresses NF-κB and pro-inflammatory cytokine production, vasodilation.[10][11][13] |

| 15-HETrE | DGLA | 15-LOX | Inhibits 5-LOX, thereby reducing leukotriene B4 synthesis; inhibits monocyte migration.[15][16][17] |

Table 2: Example MRM Transitions for DGLA-Related Eicosanoids (Negative Ion Mode)

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] |

| DGLA | 305.2 | 261.2 |

| PGE1 | 353.2 | 273.2 |

| 15-HETrE | 321.2 | 171.1 |

| AA | 303.2 | 259.2 |

| PGE2 | 351.2 | 271.2 |

| LTB4 | 335.3 | 195.1 |

| PGE1-d4 (Internal Std) | 357.2 | 277.2 |

Note: Specific m/z values may vary slightly based on instrument calibration.

Therapeutic Potential and Future Directions

The unique metabolic profile of DGLA makes it an attractive target for therapeutic intervention in chronic inflammatory diseases. The strategy of supplementing with its precursor, GLA, has been explored in conditions like rheumatoid arthritis and atopic dermatitis, with some studies showing modest clinical benefits.[3][5] The rationale is that by increasing the cellular DGLA/AA ratio, one can shift the balance of eicosanoid production from pro-inflammatory to anti-inflammatory mediators.[4]

However, clinical results have been inconsistent, which may be due to genetic variations in desaturase and elongase enzymes that affect how individuals metabolize these fatty acids.[3] This highlights the need for a more personalized approach and further research into the factors governing DGLA metabolism.

Future drug development efforts could focus on:

-

Selective Δ5-desaturase inhibitors: Pharmacologically blocking the conversion of DGLA to AA could be a powerful strategy to increase the DGLA pool available for conversion to PGE1 and 15-HETrE.

-

Combination Therapies: Combining GLA/DGLA supplementation with agents that selectively modulate COX or LOX pathways could synergistically enhance the production of anti-inflammatory eicosanoids.

-

Stable Analogs of PGE1 and 15-HETrE: Developing drug-like molecules that mimic the actions of these DGLA metabolites could offer more targeted anti-inflammatory therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Gamma-linolenic acid, Dihommo-gamma linolenic, Eicosanoids and Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dihomo-g-linolenic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Supplementation of Dihomo-γ-Linolenic Acid for Pollen-Induced Allergic Symptoms in Healthy Subjects: A Randomized, Double-Blinded, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin Receptor Signaling in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 18. Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 20. Gamma-Linolenic and Pinolenic Acids Exert Anti-Inflammatory Effects in Cultured Human Endothelial Cells Through Their Elongation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

Dihomo-gamma-linolenic Acid (DGLA) in Cancer Cell Apoptosis: A Technical Guide on Mechanisms and Methodologies

Abstract

The role of omega-6 polyunsaturated fatty acids (PUFAs) in oncology is a subject of intense debate, often overshadowed by the well-documented anti-cancer properties of omega-3 PUFAs. While arachidonic acid (AA), a downstream omega-6, is frequently associated with pro-inflammatory and pro-tumorigenic signaling, its upstream precursors have demonstrated paradoxical anti-cancer activities.[1] This guide focuses on Dihomo-gamma-linolenic acid (DGLA, 20:3n-6), a unique omega-6 PUFA that stands at a critical metabolic juncture. Emerging evidence reveals DGLA's potent ability to selectively induce cell death in malignant cells through multiple, distinct mechanisms, including classical apoptosis and the recently characterized iron-dependent process of ferroptosis.[1][2][3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It synthesizes the current understanding of DGLA's metabolic fate and its dual modes of cytotoxicity, provides detailed, field-proven experimental protocols for investigating these effects, and offers insights into the causality behind methodological choices.

Section 1: The Biochemical Crossroads of DGLA Metabolism

To comprehend the anti-cancer actions of DGLA, one must first appreciate its position as a central hub in fatty acid metabolism. The cellular concentration and ultimate effect of DGLA are dictated by the activities of three competing enzymatic pathways. The balance between these pathways is a critical determinant of whether DGLA will exert a pro-apoptotic or a potentially pro-proliferative effect.

DGLA is primarily derived from the desaturation of linoleic acid (LA) to γ-linolenic acid (GLA), which is then rapidly elongated to DGLA.[4] Once formed, DGLA is subjected to three principal metabolic fates:

-

Desaturation to Arachidonic Acid (AA): The enzyme Delta-5-desaturase (D5D) converts DGLA into AA, the precursor to pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes, which are frequently implicated in cancer progression.[1][5] The activity of D5D can therefore limit the availability and anti-cancer potential of DGLA.[1]

-

Cyclooxygenase (COX) Pathway: DGLA is a substrate for COX enzymes, leading to the production of 1-series prostaglandins, such as Prostaglandin E1 (PGE1). PGE1 possesses anti-inflammatory and anti-proliferative properties, in stark contrast to the AA-derived PGE2.[4][6]

-

Lipoxygenase (LOX) Pathway: DGLA can be metabolized by 15-lipoxygenase (15-LOX) to form 15-hydroxyeicosatrienoic acid (15-HETrE), a metabolite with recognized anti-inflammatory and anti-proliferative capabilities.[4][6]

Beyond these well-known pathways, COX-catalyzed peroxidation of DGLA can also generate free radical metabolites, such as 8-hydroxyoctanoic acid (8-HOA), which have been shown to induce p53-dependent apoptosis and inhibit histone deacetylases (HDACs), thereby arresting cancer cell growth.[1][7]

Section 2: DGLA's Dual Modes of Inducing Cancer Cell Death

DGLA leverages its unique biochemical properties to induce cytotoxicity in cancer cells via at least two distinct, though potentially interconnected, pathways: ferroptosis and classical apoptosis.

Ferroptosis: The Iron-Dependent Execution

Recent groundbreaking studies have identified DGLA as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death driven by the overwhelming accumulation of lipid peroxides.[2][3][8] This mechanism is distinct from classical apoptosis and has become a major focus for cancer research.[9]

The process unfolds as follows:

-

PUFA Incorporation: Exogenously supplied DGLA is readily incorporated into the cell membrane phospholipids, particularly phosphatidylethanolamines (PE).

-

Lipid Peroxidation: The presence of multiple double bonds makes DGLA highly susceptible to oxidation. Enzymes such as Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and 15-lipoxygenase (15-LOX) facilitate the peroxidation of DGLA-containing phospholipids.[10]

-

Overwhelming Oxidative Stress: In the presence of redox-active iron, this lipid peroxidation cascades, leading to the generation of lethal levels of lipid-based reactive oxygen species (L-ROS).[3][11]

-

System Failure: This process overwhelms the cell's primary defense against lipid peroxidation, the glutathione peroxidase 4 (GPX4) system. The inability to repair and detoxify these oxidized lipids leads to membrane damage and cell death.[3][11]

Notably, studies have found that ether lipids can exert a protective effect against DGLA-induced ferroptosis; removing them sensitizes cancer cells to DGLA treatment.[3][9][12]

Classical Apoptosis: A Multi-pronged Attack

In addition to ferroptosis, DGLA and its metabolites can trigger the canonical intrinsic apoptotic pathway. This involves a cascade of events centered on mitochondrial dysregulation and the activation of specific effector proteins.

-

Generation of Oxidative Stress: The metabolism of DGLA by COX and LOX enzymes is an oxygen-dependent process that generates free radicals (superoxide anion, H2O2, hydroxyl radicals) and lipid peroxides.[4][13] This surge in intracellular ROS can damage cellular components and serve as a primary trigger for apoptosis.

-

Modulation of Bcl-2 Family Proteins: DGLA has been shown to suppress the expression of anti-apoptotic oncogenes like Bcl-2.[4] The Bcl-2 family of proteins are critical gatekeepers of the mitochondrial pathway.[14][15] By downregulating Bcl-2, DGLA shifts the balance in favor of pro-apoptotic proteins like Bax and Bak, which can then permeabilize the outer mitochondrial membrane.[14]

-

p53 Activation: DGLA metabolites, particularly 8-HOA, can enhance the activity of the tumor suppressor protein p53.[1][7] Activated p53 can transcriptionally upregulate pro-apoptotic Bcl-2 family members (e.g., Bax, PUMA), further committing the cell to apoptosis.[14][16]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to MOMP, resulting in the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[1][16]

Section 3: Experimental Design & Methodologies

Investigating the cytotoxic effects of DGLA requires a multi-faceted approach, moving from broad assessments of cell death to specific, mechanism-interrogating assays. The following protocols represent a logical workflow designed to provide a comprehensive and validated understanding of DGLA's action in a given cancer cell line.

Foundational Assays: Assessing Cell Viability and Death

Causality: The first step is to establish whether DGLA has a cytotoxic effect on the chosen cancer cell line and to determine the effective dose range (IC50). Following this, it is critical to differentiate between regulated apoptosis and unregulated necrosis, as this provides the first clue into the mechanism of action.

Protocol 1: Cell Viability Assessment (MTT Assay)

-

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells.

-

Procedure:

-

Cell Plating: Seed cancer cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

DGLA Treatment: Prepare serial dilutions of DGLA (e.g., 1 µM to 200 µM) in complete culture medium. Replace the medium in the wells with the DGLA-containing medium. Include vehicle-only (e.g., ethanol) controls.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix thoroughly to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.

-

Protocol 2: Quantifying Apoptosis vs. Necrosis (Annexin V/PI Staining)

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

-

Procedure:

-

Treatment: Treat cells in a 6-well plate with DGLA at the IC50 concentration for the optimal time determined previously. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

-

Live cells: Annexin V- / PI-

-

Early Apoptotic: Annexin V+ / PI-

-

Late Apoptotic/Necrotic: Annexin V+ / PI+

-

Necrotic: Annexin V- / PI+

-

-

Mechanistic Deep Dive: Interrogating the Pathways

Causality: Once apoptosis is confirmed as a mode of cell death, the next step is to dissect the underlying molecular events. This involves testing the key hypotheses generated from the literature: Is cell death mediated by oxidative stress? Is the classical caspase cascade activated? And can the cell death be rescued by specific inhibitors, confirming a particular pathway?

Protocol 3: Measuring Reactive Oxygen Species (ROS)

-

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes highly fluorescent upon oxidation by ROS.

-

Procedure:

-

Treatment: Treat cells with DGLA in a 96-well black, clear-bottom plate.

-

Loading: Towards the end of the treatment period, add DCFDA to a final concentration of 10 µM and incubate for 30-45 minutes at 37°C.

-

Measurement: Wash cells with PBS to remove excess probe. Measure fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).

-

Protocol 4: Caspase Activation Assay (Caspase-Glo® 3/7 Assay)

-

Principle: This luminescent assay uses a proluminescent substrate containing the DEVD peptide, which is specifically cleaved by activated caspase-3 and -7.[17][18] Cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.[18]

-

Procedure:

-

Treatment: Treat cells with DGLA in a 96-well white-walled plate.

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

-

Incubation: Mix well on a plate shaker and incubate at room temperature for 1-2 hours.

-

Measurement: Measure luminescence using a plate-reading luminometer.

-

Protocol 5: Western Blot Analysis of Apoptotic Regulators

-

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, revealing changes in expression or activation state (e.g., cleavage of caspases).

-

Procedure:

-

Lysate Preparation: Treat cells with DGLA, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p53, anti-β-actin as a loading control).

-

Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol 6: Investigating Ferroptosis with Inhibitors

-

Principle: A key validation step for ferroptosis is to demonstrate that cell death can be prevented by specific inhibitors of this pathway.

-

Procedure:

-

Co-treatment: Set up a cell viability assay (as in Protocol 1).

-

Experimental Groups: Include wells with:

-

Vehicle Control

-

DGLA alone (at IC50)

-

Ferrostatin-1 (a specific ferroptosis inhibitor) alone

-

DGLA + Ferrostatin-1 (pre-treat with inhibitor for 1-2 hours before adding DGLA)

-

-

Analysis: After the incubation period, measure cell viability. A significant rescue of cell viability in the DGLA + Ferrostatin-1 group compared to the DGLA-only group is strong evidence for ferroptosis.

-

Section 4: Data Interpretation & Summary

The anti-cancer efficacy of DGLA can vary significantly between different cancer types. This variability is often linked to the cell's intrinsic metabolic phenotype, particularly the expression level of the Δ5-desaturase enzyme.

Table 1: Representative Cytotoxicity of DGLA on Various Cancer Cell Lines

| Cell Line | Cancer Type | D5D Expression | Reported IC50 (48h) | Primary Death Mechanism | Reference(s) |

| HCA-7 | Colon | Low | ~50-100 µM | Apoptosis (via free radicals) | [1] |

| BxPC-3 | Pancreatic | High | >150 µM* | Apoptosis/Ferroptosis | [7] |

| KB-3-1 | Cervical | Moderate | ~40-60 µM | Apoptosis | [1][5] |

| Human Cancer Cells | General | N/A | Not specified | Ferroptosis | [2][3][9] |

*Note: In cell lines with high D5D, the apparent IC50 of DGLA is often high. However, co-treatment with a D5D inhibitor or siRNA-mediated knockdown of D5D significantly sensitizes these cells to DGLA-induced apoptosis, highlighting the critical role of its metabolic conversion to AA.[1][7]

Key Insights:

-

Low D5D Expression: Cancer cells with low D5D activity are often more sensitive to DGLA. In these cells, DGLA accumulates and is shunted towards the COX/LOX pathways, generating pro-apoptotic and anti-proliferative metabolites.[1]

-

High D5D Expression: Cells with high D5D activity can rapidly convert DGLA to pro-inflammatory AA, potentially mitigating or even reversing its anti-cancer effects.[1][5] This underscores a critical consideration for therapeutic development: patient or tumor stratification based on D5D expression may be necessary.

-

Synergistic Potential: DGLA has been shown to potentially augment the tumoricidal actions of conventional anti-cancer drugs and may help reverse drug resistance.[4][13]

Conclusion

This compound is not a typical omega-6 fatty acid. It stands as a compelling molecule of interest in cancer therapeutics due to its demonstrated ability to selectively induce cell death in malignant cells through the distinct mechanisms of ferroptosis and classical apoptosis. Its ultimate biological effect is a direct consequence of the metabolic context of the cancer cell, primarily governed by the activity of the Δ5-desaturase enzyme. For drug development professionals and researchers, DGLA presents a unique opportunity. Future strategies may focus on targeted delivery of DGLA to tumor tissues, potentially in combination with D5D inhibitors, to maximize its pro-apoptotic potential while minimizing its conversion to pro-inflammatory arachidonic acid. The comprehensive experimental workflows provided in this guide offer a robust framework for elucidating the precise mechanisms of DGLA in various cancer models, paving the way for its potential translation into novel therapeutic strategies.

References

- 1. Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid DGLA kills cancer cells | Cancer [labroots.com]

- 3. Study finds fatty acid that kills cancer cells | WSU Insider | Washington State University [news.wsu.edu]

- 4. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experts identify a fatty acid that can kill cancer cells - Earth.com [earth.com]

- 9. gulfnews.com [gulfnews.com]

- 10. The interaction between ferroptosis and lipid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. debuglies.com [debuglies.com]

- 12. Study finds fatty acid that kills cancer cells | EurekAlert! [eurekalert.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Geranylgeranylacetone induces apoptosis via the intrinsic pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]

A Technical Guide to the Anti-Neoplastic Mechanisms of Dihomo-γ-Linolenic Acid (DGLA) in Prostate Cancer Cells

Executive Summary

Dihomo-γ-linolenic acid (DGLA, 20:3n-6) is an omega-6 polyunsaturated fatty acid (PUFA) that occupies a critical juncture in the eicosanoid synthesis pathway. Unlike its metabolic successor, arachidonic acid (AA), which is predominantly converted into pro-inflammatory and pro-proliferative eicosanoids, DGLA is metabolized into molecules with potent anti-inflammatory and anti-neoplastic properties. This guide provides an in-depth technical exploration of the molecular mechanisms through which DGLA exerts its anti-tumor effects on prostate cancer cells. We will dissect the enzymatic pathways that determine DGLA's fate, its direct impact on apoptosis and cell proliferation, and its modulation of oncogenic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This document synthesizes current research to provide a foundational understanding for researchers and drug development professionals seeking to leverage DGLA's unique biological activities in the context of prostate cancer therapeutics.

Introduction: The Unique Position of DGLA in Fatty Acid Metabolism

Prostate cancer remains a leading cause of cancer-related death in men.[1] Its progression is increasingly linked to chronic inflammation and aberrant lipid metabolism.[2][3] While dietary fats are often broadly categorized, the specific biological activities of individual PUFAs are remarkably distinct. DGLA is an intermediate in the omega-6 pathway, derived from the elongation of γ-linolenic acid (GLA).[2] It can be further metabolized via two primary routes: conversion to arachidonic acid (AA) by the delta-5-desaturase (FADS1) enzyme, or direct oxygenation by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][4]

The therapeutic potential of DGLA in prostate cancer stems from its ability to competitively inhibit AA metabolism and to serve as a substrate for the synthesis of a distinct class of eicosanoids with anti-proliferative properties.[4] This guide will elucidate these mechanisms, providing a framework for evaluating DGLA as a potential therapeutic agent.

The Metabolic Fate of DGLA: A Nexus of Anti-Tumor Eicosanoid Production

The biological effect of DGLA is dictated by its downstream metabolites. Unlike AA, which fuels the production of pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes, DGLA is a precursor to anti-inflammatory 1-series prostaglandins and 15-LOX products.[4]

The Cyclooxygenase (COX) Pathway: Shifting the Balance from PGE2 to PGE1

COX-1 and COX-2 are key enzymes in prostaglandin synthesis.[5] In prostate cancer, COX-2 is frequently overexpressed and its product, PGE2, is known to promote cell proliferation, angiogenesis, and invasion.[5][6][7] DGLA competes with AA for the active site of COX enzymes. When DGLA is the substrate, the output is prostaglandin E1 (PGE1), a compound with demonstrated anti-inflammatory and growth-inhibitory properties.[4] By shunting enzymatic activity towards PGE1 production and away from PGE2, DGLA effectively dampens a major driver of prostate tumor progression.

The Lipoxygenase (LOX) Pathway: Generation of 15-HETrE